molecular formula C10H8Cl2O B6163325 2-(3,4-dichlorophenyl)cyclobutan-1-one CAS No. 2203331-86-4

2-(3,4-dichlorophenyl)cyclobutan-1-one

Cat. No.: B6163325
CAS No.: 2203331-86-4
M. Wt: 215.1
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Description

2-(3,4-Dichlorophenyl)cyclobutan-1-one (CAS: 1352442-93-3) is a substituted cyclobutanone featuring a 3,4-dichlorophenyl group attached to the cyclobutane ring. Its molecular weight is 191.62 g/mol, and it is utilized in organic synthesis and pharmaceutical research as a precursor for complex molecules. The compound’s strained cyclobutane ring and electron-withdrawing chlorine substituents influence its reactivity and physicochemical properties, making it a subject of interest in medicinal chemistry and materials science .

Properties

CAS No.

2203331-86-4

Molecular Formula

C10H8Cl2O

Molecular Weight

215.1

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(3,4-dichlorophenyl)cyclobutan-1-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3,4-dichlorobenzyl chloride with cyclobutanone in the presence of a base such as sodium hydride or potassium tert-butoxide. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions.

Industrial Production Methods: Industrial production of 2-(3,4-dichlorophenyl)cyclobutan-1-one may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Types of Reactions:

    Oxidation: 2-(3,4-Dichlorophenyl)cyclobutan-1-one can undergo oxidation reactions to form corresponding carboxylic acids or ketones. Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reduction of this compound can lead to the formation of alcohols or alkanes. Typical reducing agents include lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products:

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or alkanes.

    Substitution: Amines or thiols derivatives.

Scientific Research Applications

2-(3,4-Dichlorophenyl)cyclobutan-1-one has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development and pharmaceutical formulations.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(3,4-dichlorophenyl)cyclobutan-1-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways, leading to altered cellular functions.

Comparison with Similar Compounds

BD 1008

  • Structure : N-[2-(3,4-Dichlorophenyl)ethyl]-N-methyl-2-(1-pyrrolidinyl)ethylamine dihydrobromide
  • Key Features : Contains a 3,4-dichlorophenyl group linked to an ethylamine-pyrrolidine chain. The dihydrobromide salt enhances solubility.
  • Applications : Acts as a sigma-1 receptor antagonist, studied for neuroprotective and anticancer effects .

BD 1047

  • Structure: N-[2-(3,4-Dichlorophenyl)ethyl]-N-methyl-2-(dimethylamino)ethylamine dihydrobromide
  • Key Features: Similar to BD 1008 but substitutes pyrrolidine with a dimethylamino group.
  • Applications : Also targets sigma receptors but with distinct binding affinity due to altered amine substitution .

Methazole

  • Structure : 2-(3,4-Dichlorophenyl)-4-methyl-1,2,4-oxadiazolidine-3,5-dione
  • Key Features : Incorporates a 3,4-dichlorophenyl group within an oxadiazolidine-dione heterocycle.
  • Applications : Herbicidal activity, inhibiting photosynthesis in plants .

Physicochemical Properties

Compound Molecular Weight (g/mol) CAS Number Key Functional Groups Structural Features
2-(3,4-Dichlorophenyl)cyclobutan-1-one 191.62 1352442-93-3 Cyclobutanone, dichlorophenyl Strained 4-membered ring, aromatic Cl
BD 1008 501.08 Not provided Ethylamine-pyrrolidine, dihydrobromide Extended alkyl chain, salt form
Methazole 261.09 20816-12-0 Oxadiazolidine-dione, dichlorophenyl Heterocyclic ring, electron-deficient

Key Observations :

  • Methazole’s oxadiazolidine-dione ring enhances electrophilicity, critical for herbicidal activity, whereas BD 1008/1047’s amine groups facilitate receptor binding .

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